Cas no 1342973-10-7 (4-(1,2,3,4-tetrahydronaphthalen-1-yl)butan-1-amine)

4-(1,2,3,4-tetrahydronaphthalen-1-yl)butan-1-amine 化学的及び物理的性質
名前と識別子
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- 4-(1,2,3,4-tetrahydronaphthalen-1-yl)butan-1-amine
- 1-Naphthalenebutanamine, 1,2,3,4-tetrahydro-
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- インチ: 1S/C14H21N/c15-11-4-3-7-13-9-5-8-12-6-1-2-10-14(12)13/h1-2,6,10,13H,3-5,7-9,11,15H2
- InChIKey: XSMDWKQGMUGWTR-UHFFFAOYSA-N
- ほほえんだ: C1(CCCCN)C2=C(C=CC=C2)CCC1
じっけんとくせい
- 密度みつど: 0.965±0.06 g/cm3(Predicted)
- ふってん: 321.0±11.0 °C(Predicted)
- 酸性度係数(pKa): 10.59±0.10(Predicted)
4-(1,2,3,4-tetrahydronaphthalen-1-yl)butan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1853373-0.05g |
4-(1,2,3,4-tetrahydronaphthalen-1-yl)butan-1-amine |
1342973-10-7 | 0.05g |
$827.0 | 2023-09-18 | ||
Enamine | EN300-1853373-1.0g |
4-(1,2,3,4-tetrahydronaphthalen-1-yl)butan-1-amine |
1342973-10-7 | 1g |
$1214.0 | 2023-05-27 | ||
Enamine | EN300-1853373-0.25g |
4-(1,2,3,4-tetrahydronaphthalen-1-yl)butan-1-amine |
1342973-10-7 | 0.25g |
$906.0 | 2023-09-18 | ||
Enamine | EN300-1853373-10.0g |
4-(1,2,3,4-tetrahydronaphthalen-1-yl)butan-1-amine |
1342973-10-7 | 10g |
$5221.0 | 2023-05-27 | ||
Enamine | EN300-1853373-0.1g |
4-(1,2,3,4-tetrahydronaphthalen-1-yl)butan-1-amine |
1342973-10-7 | 0.1g |
$867.0 | 2023-09-18 | ||
Enamine | EN300-1853373-5.0g |
4-(1,2,3,4-tetrahydronaphthalen-1-yl)butan-1-amine |
1342973-10-7 | 5g |
$3520.0 | 2023-05-27 | ||
Enamine | EN300-1853373-1g |
4-(1,2,3,4-tetrahydronaphthalen-1-yl)butan-1-amine |
1342973-10-7 | 1g |
$986.0 | 2023-09-18 | ||
Enamine | EN300-1853373-10g |
4-(1,2,3,4-tetrahydronaphthalen-1-yl)butan-1-amine |
1342973-10-7 | 10g |
$4236.0 | 2023-09-18 | ||
Enamine | EN300-1853373-2.5g |
4-(1,2,3,4-tetrahydronaphthalen-1-yl)butan-1-amine |
1342973-10-7 | 2.5g |
$1931.0 | 2023-09-18 | ||
Enamine | EN300-1853373-0.5g |
4-(1,2,3,4-tetrahydronaphthalen-1-yl)butan-1-amine |
1342973-10-7 | 0.5g |
$946.0 | 2023-09-18 |
4-(1,2,3,4-tetrahydronaphthalen-1-yl)butan-1-amine 関連文献
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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8. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
4-(1,2,3,4-tetrahydronaphthalen-1-yl)butan-1-amineに関する追加情報
Professional Introduction to 4-(1,2,3,4-tetrahydronaphthalen-1-yl)butan-1-amine (CAS No. 1342973-10-7)
4-(1,2,3,4-tetrahydronaphthalen-1-yl)butan-1-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1342973-10-7, has garnered considerable attention due to its potential applications in drug development and molecular research. The presence of a tetrahydronaphthalene moiety in its molecular structure imparts distinct chemical characteristics that make it a valuable candidate for various biochemical and pharmacological studies.
The molecular structure of 4-(1,2,3,4-tetrahydronaphthalen-1-yl)butan-1-amine consists of a butan-1-amine group attached to a tetrahydronaphthalene ring. This configuration allows for diverse interactions with biological targets, making it a versatile intermediate in the synthesis of more complex molecules. The tetrahydronaphthalene ring, a derivative of naphthalene with partial hydrogenation, contributes to the compound's stability and reactivity, which are critical factors in pharmaceutical applications.
In recent years, the interest in 4-(1,2,3,4-tetrahydronaphthalen-1-yl)butan-1-amine has been fueled by its potential role in the development of novel therapeutic agents. Researchers have been exploring its utility as a building block in the synthesis of small-molecule drugs targeting various diseases. The compound's ability to interact with biological macromolecules has opened up avenues for its use in enzyme inhibition and receptor binding studies.
One of the most compelling aspects of 4-(1,2,3,4-tetrahydronaphthalen-1-yl)butan-1-amine is its structural flexibility. The tetrahydronaphthalene moiety can be modified in multiple ways, allowing chemists to tailor its properties for specific applications. This flexibility has made it a popular choice for medicinal chemists looking to develop new drug candidates. The compound's ability to undergo various chemical transformations while maintaining its core structure has been instrumental in generating novel derivatives with enhanced pharmacological profiles.
The pharmacological potential of 4-(1,2,3,4-tetrahydronaphthalen-1-yl)butan-1-amine has been further explored in several recent studies. For instance, researchers have investigated its effects on certain enzymes and receptors that are implicated in metabolic disorders. The compound has shown promise in modulating these targets, suggesting its suitability for further development into therapeutic agents. Additionally, its interaction with biological systems has been studied for potential applications in neuropharmacology and anti-inflammatory treatments.
The synthesis of 4-(1,2,3,4-tetrahydronaphthalen-1-yl)butan-1-amine involves multi-step organic reactions that highlight the compound's synthetic accessibility. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that researchers have access to high-quality material for their studies. The development of efficient synthetic routes has been crucial in facilitating further exploration of this compound's applications.
As our understanding of molecular interactions continues to evolve, the role of 4-(1,2,3,4-tetrahydronaphthalen-1-yl)butan-1-amine is expected to expand. Its unique structural features and pharmacological potential make it a valuable asset in the quest for new medicines. Ongoing research efforts are focused on elucidating its mechanisms of action and exploring new derivatives that could offer improved therapeutic benefits.
The future prospects for 4-(1,2,3,4-tetrahydronaphthalen-1-yl)butan-1-amine are bright indeed. With continued advancements in synthetic chemistry and pharmacological research, this compound is poised to play a significant role in the development of next-generation pharmaceuticals. Its versatility and potential make it an exciting candidate for further investigation and application.
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